Altiratinib

Description

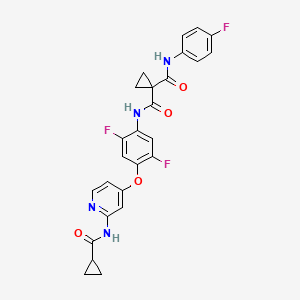

Structure

3D Structure

Properties

IUPAC Name |

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345847-93-9 | |

| Record name | Altiratinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altiratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTIRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altiratinib: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-angiogenic and anti-neoplastic activities.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, focusing on its molecular targets, the downstream signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's multifaceted anti-cancer effects.

Core Mechanism of Action

This compound was designed to address multiple hallmarks of cancer by simultaneously inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth, progression, angiogenesis, and drug resistance.[3][4] Its primary mechanism of action is the balanced, potent inhibition of MET, TIE2, VEGFR2, and TRK family kinases.[5][6] By binding to the "switch control pocket" of these kinases, this compound stabilizes their inactive conformation, thereby blocking downstream signaling cascades.[3][4] This balanced inhibition of multiple critical pathways offers the potential for a more durable anti-tumor response by mitigating evasive resistance mechanisms.[3][4]

Molecular Targets of this compound

This compound demonstrates potent inhibitory activity against a select panel of kinases, with a particular emphasis on those driving tumor vascularization and growth.

Table 1: Biochemical IC50 Values of this compound Against Key Kinase Targets

| Kinase Target | IC50 (nM) |

| MET | 2.7[7] |

| MET (mutant forms) | 0.37 - 6[7] |

| TIE2 | 8.0[3][7] |

| VEGFR2 | 9.2[3][7] |

| TRKA (NTRK1) | 0.85[3][7] |

| TRKB (NTRK2) | 4.6[3][7] |

| TRKC (NTRK3) | 0.83[3][7] |

| FLT3 | 9.3[7] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

This compound exhibits significant selectivity, being over 10-fold more selective for MET compared to FMS and KIT, and over 50-fold more selective against ABL1, FYN, EGFR, p38α, PDGFRα, PDGFRβ, RET, and SRC.[5]

Impact on Key Signaling Pathways

By inhibiting its primary targets, this compound disrupts several critical signaling pathways that are often dysregulated in cancer.

MET Signaling Pathway

The HGF/MET signaling axis plays a crucial role in cell proliferation, survival, motility, and invasion.[3] this compound effectively inhibits both wild-type and mutated forms of the MET receptor, blocking HGF-mediated downstream signaling.[3][4]

Angiogenesis Pathways (VEGFR2 and TIE2)

This compound targets two key pathways involved in tumor angiogenesis: the VEGF/VEGFR2 and the Angiopoietin/TIE2 axes.[3] Inhibition of VEGFR2 directly blocks VEGF-stimulated endothelial cell proliferation and migration.[3] Simultaneously, inhibition of TIE2 disrupts vessel maturation and stabilization, offering a more comprehensive blockade of tumor blood vessel formation.[3]

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins and their dysregulation, often through gene fusions, can drive tumorigenesis in a variety of cancers. This compound potently inhibits all three TRK family members, leading to the suppression of proliferation and survival in TRK-dependent tumors.[5]

In Vitro and In Vivo Efficacy

The anti-cancer activity of this compound has been demonstrated in a range of preclinical models, including both cell-based assays and in vivo tumor models.

Cellular Assays

This compound has been shown to inhibit the phosphorylation of its target kinases and suppress the proliferation of cancer cell lines in a dose-dependent manner.

Table 2: Cellular IC50 Values of this compound

| Cell Line | Cancer Type | Target Pathway | Assay Type | IC50 (nM) |

| EBC-1 | NSCLC | MET Phosphorylation | ELISA | 0.85[3] |

| MKN-45 | Gastric Cancer | MET Phosphorylation | ELISA | 2.2[3] |

| U-87 MG | Glioblastoma | MET Phosphorylation | ELISA | 6.2[7] |

| HUVEC | - | MET Phosphorylation (HGF-stimulated) | - | 2.3[5] |

| HUVEC | - | VEGFR2 Phosphorylation (VEGF-stimulated) | - | 4.7[5] |

| HUVEC | - | TIE2 Phosphorylation (ANG1-stimulated) | - | 1.0[5] |

| EA.hy926 | - | TIE2 Phosphorylation (ANG1-stimulated) | - | 2.6[5] |

| KM-12 | Colorectal Cancer | TRKA Phosphorylation (constitutive) | - | 1.4[5] |

| SK-N-SH | Neuroblastoma | TRKA Phosphorylation (NGF-stimulated) | - | 1.2[5] |

| EBC-1 | NSCLC | Proliferation | Resazurin Assay | Potent Inhibition[5] |

| MKN-45 | Gastric Cancer | Proliferation | Resazurin Assay | Potent Inhibition[5] |

| KM-12 | Colorectal Cancer | Proliferation | Resazurin Assay | Potent Inhibition[5] |

| MV-4-11 | AML | Proliferation | Resazurin Assay | 12[7] |

In Vivo Tumor Models

In preclinical animal models, orally administered this compound has demonstrated significant anti-tumor activity and has been shown to penetrate the blood-brain barrier.[4][5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | Dosing | Key Findings |

| MKN-45 Xenograft | Gastric Cancer | 30 mg/kg, single oral dose | >95% inhibition of MET phosphorylation for 24 hours.[3] |

| MKN-45 Xenograft | Gastric Cancer | 10 mg/kg, single oral dose | Complete inhibition of MET phosphorylation for 12 hours, 73% at 24 hours.[5] |

| U87 Glioma Model | Glioblastoma | Not specified | Increased survival and decreased circulating TIE2+ monocytes (alone and with bevacizumab).[5] |

| PyMT Syngeneic Model | Mammary Tumor | Not specified | Inhibited primary tumor growth and lung metastasis (alone and with paclitaxel).[5] |

| Orthotopic U87-MG Xenograft | Glioblastoma | 10 mg/kg, twice daily | Significant (90%) decrease in bioluminescence signal.[7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.

Methodology (Radiometric Assay - General Protocol):

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Compound Dilution: Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the purified kinase, the peptide or protein substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding ATP mix containing [γ-33P]ATP.

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Methodology (LanthaScreen™ TR-FRET Kinase Assay - General Protocol):

-

Reagent Preparation: Prepare kinase reaction buffer, fluorescently labeled substrate (tracer), and terbium-labeled antibody.

-

Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.

-

Kinase Reaction:

-

In a 384-well plate, combine the kinase, the tracer, and the diluted this compound or vehicle control.

-

Add the terbium-labeled antibody.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

-

Detection:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

-

-

Data Analysis:

-

Calculate the emission ratio to determine the degree of FRET.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

-

Cellular Phosphorylation Assays

Objective: To measure the inhibition of target kinase phosphorylation in intact cells.

Methodology (Cell-Based ELISA - General Protocol):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 2-4 hours).

-

Ligand Stimulation (if required): For non-constitutively active pathways, stimulate the cells with the appropriate ligand (e.g., HGF, VEGF) for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for the target kinase.

-

ELISA Procedure:

-

Incubate to allow the capture antibody to bind the kinase.

-

Wash the plate to remove unbound material.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the kinase.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate and stop the reaction with a stop solution.

-

-

Detection: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the phospho-protein signal to the total protein signal or cell number and calculate the IC50 value.

Cell Viability Assays

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology (Resazurin Assay - General Protocol):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Detection: Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology (Subcutaneous Xenograft Model - General Protocol):

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth inhibition in the this compound-treated groups to the control group. Analyze other parameters such as body weight (as a measure of toxicity) and survival.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the potent and balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases. This multifaceted approach allows for the simultaneous disruption of key pathways driving tumor growth, angiogenesis, and resistance. The preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a novel therapeutic agent for a range of solid tumors. The comprehensive understanding of its mechanism of action is crucial for identifying responsive patient populations and designing effective combination therapies.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. labbox.es [labbox.es]

- 5. biotium.com [biotium.com]

- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Altiratinib: A Comprehensive Technical Guide to its Kinase Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to simultaneously block key oncogenic and angiogenic signaling pathways. Developed as a "switch control" inhibitor, it stabilizes the inactive conformation of its target kinases, offering a distinct mechanism of action. This technical guide provides an in-depth overview of this compound's target kinases, its impact on critical signaling pathways, and detailed methodologies for its preclinical evaluation.

Core Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to the "switch pocket" of its target kinases. This binding event locks the kinase in an inactive (DFG-out) conformation, preventing the conformational changes required for activation and subsequent downstream signaling. This targeted approach provides a durable inhibition of both wild-type and mutant forms of key kinases implicated in cancer progression and resistance to therapy.

Target Kinase Profile of this compound

This compound exhibits potent inhibitory activity against a specific constellation of receptor tyrosine kinases, primarily MET, TIE2, VEGFR2, and the TRK family. Its "balanced" inhibition of these targets is a key design feature, intended to address multiple hallmarks of cancer simultaneously, including tumor growth, angiogenesis, and invasion.[1][2]

Quantitative Kinase Inhibition

The inhibitory potency of this compound has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against its primary targets are summarized in the tables below.

| Target Kinase | IC50 (nM) | Assay Type |

| MET | 2.7 | Cell-free |

| TIE2 | 8 | Cell-free |

| VEGFR2 | 9.2 | Cell-free |

| TRKA (NTRK1) | 0.85 - 0.9 | Cell-free |

| TRKB (NTRK2) | 4.6 | Cell-free |

| TRKC (NTRK3) | 0.83 - 0.8 | Cell-free |

| FLT3 | 9.3 | Cell-free |

Table 1: this compound In Vitro Kinase Inhibition. [1][3][4] Data compiled from biochemical assays measuring the inhibition of purified recombinant kinases.

This compound also demonstrates potent activity against various oncogenic mutants of the MET receptor, which are often implicated in acquired resistance to other MET inhibitors.

| MET Mutant | IC50 (nM) |

| MET (Y1230C) | 0.37 - 1.2 |

| MET (D1228N) | 1.3 |

| MET (Y1230D) | 0.37 |

| MET (Y1230H) | 1.5 |

| MET (D1228H) | 3.6 |

| MET (M1250T) | 6 |

Table 2: this compound Activity Against MET Mutants. [4] Data from cell-free assays showcasing this compound's potency against clinically relevant MET mutations.

Cellular Activity

The inhibitory effects of this compound translate to potent activity in cellular contexts, where it effectively blocks ligand-stimulated and constitutive kinase phosphorylation, leading to the inhibition of cell proliferation and migration.

| Cell Line/Context | Target Pathway | IC50 (nM) |

| EBC-1 (MET amplified) | MET Phosphorylation | 0.85 |

| MKN-45 (MET amplified) | MET Phosphorylation | 2.2 |

| U-87 Glioblastoma | Autocrine MET Phosphorylation | 6.2 |

| HUVECs | HGF-stimulated MET Phosphorylation | 2.3 |

| HUVECs | VEGF-stimulated VEGFR2 Phosphorylation | 4.7 |

| HUVECs | ANG1-stimulated TIE2 Phosphorylation | 1.0 |

| EA.hy926 | ANG1-stimulated TIE2 Phosphorylation | 2.6 |

| KM-12 (TPM3-TRKA fusion) | Constitutive TRKA Phosphorylation | 1.4 |

| SK-N-SH | NGF-stimulated TRKA Phosphorylation | 1.2 |

| K562 | NGF-stimulated TRKA Phosphorylation | 0.69 |

| A549 | HGF-induced Cell Migration | 13 |

| MV-4-11 (FLT3-ITD mutant) | Cell Proliferation | 12 |

Table 3: Cellular Inhibitory Activity of this compound. [3][4] Data from various cell-based assays demonstrating the on-target effects of this compound.

Impact on Key Signaling Pathways

This compound's therapeutic potential stems from its ability to concurrently inhibit multiple, interconnected signaling pathways that are crucial for tumor growth, survival, and the development of a supportive tumor microenvironment.

The HGF/MET Signaling Pathway

The Hepatocyte Growth Factor (HGF) and its receptor, MET, play a critical role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is a hallmark of many cancers. This compound potently inhibits MET, thereby blocking HGF-mediated downstream signaling.

Caption: Inhibition of the HGF/MET signaling pathway by this compound.

The VEGF/VEGFR2 Angiogenesis Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central regulators of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound disrupts this process, which is essential for supplying tumors with nutrients and oxygen.

Caption: this compound-mediated inhibition of the VEGF/VEGFR2 pathway.

The Angiopoietin/TIE2 Pathway

The Angiopoietin (ANG)-TIE2 signaling axis is another critical pathway in angiogenesis and vascular stabilization. TIE2 inhibition by this compound complements its anti-VEGFR2 activity, offering a more comprehensive blockade of tumor neovascularization.

Caption: Inhibition of the Angiopoietin/TIE2 signaling axis by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Kinase Reaction: In a 96-well plate, add the purified kinase and the this compound dilution (or DMSO for control). Incubate for 10-20 minutes at room temperature.

-

Initiation: Initiate the reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (ELISA-based)

This protocol outlines a method to measure the inhibition of receptor tyrosine kinase phosphorylation in a cellular context.

Methodology:

-

Cell Seeding: Seed cells (e.g., HUVECs, EBC-1, MKN-45) in 96-well plates and allow them to adhere overnight.[4]

-

Serum Starvation (optional): For ligand-stimulated assays, serum-starve the cells for 4-6 hours.

-

Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 4-6 hours.[4]

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., HGF, VEGF) for a short period (e.g., 10-15 minutes).[4]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: Use a phospho-specific sandwich ELISA kit to quantify the amount of phosphorylated target protein in the cell lysates.

-

Data Analysis: Normalize the phosphoprotein signal to the total protein concentration and calculate the percent inhibition at each this compound concentration to determine the IC50 value.

Western Blotting for Phospho-Kinase Detection

This protocol provides a standard procedure for detecting changes in protein phosphorylation via western blot.

Methodology:

-

Sample Preparation: Treat and lyse cells as described in the cellular phosphorylation assay. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein lysates in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cell lines in 96-well or 384-well plates at a predetermined density.[3]

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[3]

-

Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a plate reader.[3]

-

Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and determine the IC50 value.

Conclusion

This compound is a potent kinase inhibitor with a unique profile of balanced activity against MET, TIE2, VEGFR2, and TRK kinases. This multi-targeted approach allows for the simultaneous blockade of key signaling pathways involved in tumor growth, angiogenesis, and therapeutic resistance. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. The comprehensive understanding of its mechanism and target profile is crucial for its continued development and potential clinical application in various oncology settings.

References

Altiratinib: A Comprehensive Technical Guide to a Switch Control Pocket Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altiratinib (DCC-2701) is a potent, orally bioavailable, type II kinase inhibitor that targets the switch control pocket of several key receptor tyrosine kinases (RTKs).[1][2][3] This unique mechanism of action allows for the inhibition of both wild-type and mutated forms of its target kinases.[2][3] this compound demonstrates balanced, single-digit nanomolar inhibition of MET, TIE2, VEGFR2, and TRK family kinases.[4][5] This multi-targeted profile enables this compound to concurrently block critical pathways involved in tumor growth, angiogenesis, invasion, and metastasis, as well as mechanisms of drug resistance.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the signaling pathways it modulates.

Mechanism of Action: A Switch Control Pocket Inhibitor

This compound is classified as a type II "switch control pocket" kinase inhibitor.[1] Unlike type I inhibitors that compete with ATP in the active "on" conformation of the kinase, type II inhibitors bind to the inactive "off" conformation.[1][6] Specifically, this compound targets a deep allosteric "switch pocket" adjacent to the ATP-binding site.[1][7]

The activation of a kinase involves a conformational change where the "activation loop" or "switch" moves to an "on" position.[1] By binding to the switch control pocket, this compound outcompetes the activation loop, effectively locking the kinase in an inactive state.[1] This mechanism is distinct from many other kinase inhibitors and contributes to its broad activity against both wild-type and mutant kinases.[2][7] The deep penetration of this compound into this pocket results in a slow off-rate and durable inhibition.[1]

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been extensively characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data, demonstrating its potent and balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference(s) |

| MET | 2.7 | [4][8][9] |

| MET (Y1230C) | 1.2 | [4][10] |

| MET (Y1230D) | 0.37 | [4][9] |

| MET (D1228N) | 1.3 | [4][10] |

| MET (M1250T) | 6 | [4][9] |

| TIE2 | 8.0 | [1][4][8] |

| VEGFR2 | 9.2 | [1][4][8] |

| TRKA (Trk1) | 0.85 | [1][4][5] |

| TRKB (Trk2) | 4.6 | [1][4][5] |

| TRKC (Trk3) | 0.83 | [1][4] |

| FLT3 | 9.3 | [4][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Reference(s) |

| EBC-1 (MET amplified) | MET Phosphorylation | 0.85 | [1][4][8] |

| MKN-45 (MET amplified) | MET Phosphorylation | 2.2 | [1][4][8] |

| U-87 (autocrine MET) | MET Phosphorylation | 6.2 | [4][9] |

| HUVEC (HGF-stimulated) | MET Phosphorylation | 2.3 | [5][10] |

| HUVEC (VEGF-stimulated) | VEGFR2 Phosphorylation | 4.7 | [5][8][10] |

| HUVEC (ANG1-stimulated) | TIE2 Phosphorylation | 1.0 | [5][8][10] |

| EA.hy926 (ANG1-stimulated) | TIE2 Phosphorylation | 2.6 | [5][8][10] |

| KM-12 (TPM3-TRKA fusion) | TRKA Phosphorylation | 1.4 | [5][10] |

| SK-N-SH (NGF-stimulated) | TRKA Phosphorylation | 1.2 | [5][10] |

| MV-4-11 (FLT3-ITD mutant) | Proliferation | 12 | [4][9] |

| A549 (HGF-induced) | Migration | 13 | [4][9] |

Signaling Pathways Targeted by this compound

This compound's multi-targeted profile allows it to inhibit several key signaling pathways implicated in cancer progression.

HGF/MET Signaling Pathway

The Hepatocyte Growth Factor (HGF)/MET signaling axis is crucial for cell proliferation, survival, motility, and invasion.[11][12] this compound effectively blocks this pathway by inhibiting MET kinase activity.

VEGF/VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF)/VEGFR2 pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13] this compound's inhibition of VEGFR2 disrupts this process.

Angiopoietin/TIE2 Signaling Pathway

The Angiopoietin (Ang)/TIE2 signaling axis is also critical for angiogenesis, vascular stability, and the recruitment of perivascular cells.[14][15] By inhibiting TIE2, this compound further contributes to the disruption of tumor vasculature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the in vitro inhibitory activity of this compound against MET, TIE2, and VEGFR2 kinases.

Materials:

-

Recombinant human MET, TIE2, or VEGFR2 kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.

-

Prepare the ATP solution in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.

-

Add 10 µL of the diluted kinase to each well, except for the negative control wells (add kinase buffer instead).

-

Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the determination of this compound's inhibitory effect on ligand-stimulated receptor phosphorylation in cultured cells.

Materials:

-

Cell line of interest (e.g., HUVECs, EBC-1)

-

Cell culture medium and supplements

-

Ligand for stimulation (e.g., HGF, VEGF)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-MET, total-MET, etc.)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with supplemented lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL detection reagent and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Determine the IC50 value based on the dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MKN-45, KM-12)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow

The evaluation of a kinase inhibitor like this compound follows a logical progression from in vitro characterization to cellular and in vivo studies.

Conclusion

This compound is a potent switch control pocket inhibitor with a unique, balanced profile against key drivers of tumor progression and angiogenesis. Its mechanism of action and multi-targeted nature make it a compelling candidate for the treatment of various solid tumors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in this compound and similar multi-targeted kinase inhibitors. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other agents, is warranted.[15]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. licorbio.com [licorbio.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Mechanism of Action: A Tri-modal Inhibitory Profile

An In-depth Technical Review of Preclinical Studies on Altiratinib

This compound (formerly DCC-2701) is a potent, orally bioavailable, spectrum-selective kinase inhibitor designed to address multiple hallmarks of cancer, including tumor growth, invasion, angiogenesis, and drug resistance.[1][2][3] Its development was based on the rationale of creating a single therapeutic agent that simultaneously inhibits key oncogenic driver mutations and pathways within the tumor microenvironment.[1][4][5] This is achieved through the balanced, single-digit nanomolar inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) receptor tyrosine kinases.[1][6] this compound also demonstrates potent activity against TRK family kinases (TRKA, TRKB, TRKC).[4][7]

This compound was engineered to bind to the "switch control pocket" of its target kinases, inducing a type II inactive conformation.[2][3] This mechanism allows for potent and balanced inhibition of three critical signaling pathways implicated in tumor progression and resistance to therapy:

-

HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET are crucial for cell proliferation, survival, and invasion. MET can be activated through ligand binding, gene amplification, or mutation, and is a known mechanism of resistance to other therapies, including those targeting VEGF.[1][8]

-

Angiopoietin/TIE2 Pathway: The angiopoietin (ANG)-TIE2 signaling axis is vital for vascular maturation and stability. It plays a significant role in tumor revascularization, particularly as an evasive mechanism following anti-VEGF therapy.[1][9]

-

VEGF/VEGFR2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are primary drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][5]

By concurrently blocking these three pathways, this compound aims to provide a more durable anti-cancer effect than agents targeting a single pathway.[1][6]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against its target kinases and in cellular assays. Its balanced potency is a key design feature.

Table 1: Kinase Inhibitory Activity (IC₅₀)

| Kinase Target | IC₅₀ (nM) | Source(s) |

| MET | 2.7 | [10] |

| MET (D1228H) | 3.6 | [10] |

| MET (Y1230C) | 1.2 | [10] |

| MET (M1250T) | 6.0 | [10] |

| TIE2 | 8.0 | [1][10] |

| VEGFR2 | 9.2 | [1][10] |

| TRKA (NTRK1) | 0.85 | [1][7][10] |

| TRKB (NTRK2) | 4.6 | [1][7][10] |

| TRKC (NTRK3) | 0.83 | [1][7][10] |

| FLT3 | 9.3 | [10] |

Table 2: Cellular Phosphorylation Inhibition (IC₅₀)

| Cell Line | Target Pathway | IC₅₀ (nM) | Source(s) |

| MKN-45 (Gastric Cancer) | MET | 2.2 | [1] |

| EBC-1 (NSCLC) | MET | 0.85 | [1] |

| U-87 MG (Glioblastoma) | MET (autocrine) | 6.2 | [1] |

| HUVEC | MET (HGF-stimulated) | 2.3 | [7] |

| HUVEC | TIE2 (ANG1-stimulated) | 1.0 | [7] |

| EA.hy926 | TIE2 (ANG1-stimulated) | 2.6 | [7] |

| HUVEC | VEGFR2 (VEGF-stimulated) | 4.7 | [7] |

| KM-12 (Colon Cancer) | TRKA (constitutive) | 1.4 | [7] |

| SK-N-SH (Neuroblastoma) | TRKA (NGF-stimulated) | 1.2 | [7] |

Table 3: Cell Proliferation Inhibition (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (nM) | Source(s) |

| EBC-1 | Non-Small Cell Lung | Potent | [7] |

| MKN-45 | Gastric | Potent | [7] |

| KM-12 | Colon | Potent | [7] |

| U-87 MG | Glioblastoma | > 1,000 | [7] |

| A549 | Lung | > 1,000 | [7] |

Note: "Potent" indicates significant inhibition, though specific IC₅₀ values were not always provided in the context of proliferation for all cell lines.

In Vivo Preclinical Efficacy

This compound has been evaluated in multiple preclinical cancer models, demonstrating significant anti-tumor activity both as a single agent and in combination with other therapies. A major focus of its preclinical investigation has been in bevacizumab-resistant glioblastoma.[4][9][11]

Glioblastoma Xenograft Models

Studies utilized glioblastoma stem cell (GSC) lines (GSC11 and GSC17) to create xenograft mouse models, which are particularly relevant for studying resistance to anti-angiogenic therapies like bevacizumab.[9]

Table 4: Efficacy in GSC17 Glioblastoma Xenograft Model (Tumor Volume)

| Treatment Group | Tumor Volume (mm³) at 3.5 weeks | Tumor Volume (mm³) at 4.5 weeks | Tumor Volume (mm³) at 5.5 weeks | Source(s) |

| Control | 4.5 ± 3.4 | 42.5 ± 13.9 | 56.9 ± 7.4 | [9] |

| Bevacizumab | 0.4 ± 0.4 | 0.05 ± 0.03 | 9.6 ± 4.6 | [9] |

| This compound | 0.1 ± 0.2 | 9.8 ± 3.9 | 10.1 ± 1.4 | [9] |

| This compound + Bevacizumab | 0.08 ± 0.1 | 0.04 ± 0.02 | 0.19 ± 0.11 | [9] |

Values are presented as mean ± SEM.

Table 5: Survival Analysis in Glioblastoma Xenograft Models

| Model | Treatment Group | Median Survival (days) | p-value vs Control | p-value vs Bevacizumab | Source(s) |

| GSC11 | Control | 26 | - | - | [9] |

| Bevacizumab | 35 | 0.017 | - | [9] | |

| This compound | 25 | 0.49 | - | [9] | |

| This compound + Bevacizumab | 35 | 0.006 | 0.239 | [9] | |

| GSC17 | Control | 36 | - | - | [9] |

| Bevacizumab | 67.5 | < 0.001 | - | [9] | |

| This compound + Bevacizumab | 83 | < 0.001 | 0.012 | [9] |

In these models, the combination of this compound and bevacizumab significantly reduced tumor volume, invasiveness, microvessel density, and infiltration of TIE2-expressing monocytes.[9] The combination also provided a significant survival benefit compared to bevacizumab alone in the GSC17 model.[9]

Other In Vivo Models and Pharmacokinetics

-

MKN-45 Gastric Cancer Model: In a pharmacodynamic study, a single oral dose of 30 mg/kg of this compound resulted in over 95% inhibition of MET phosphorylation for a full 24 hours.[10] A 10 mg/kg dose led to complete inhibition for 12 hours.[10]

-

PyMT Breast Cancer Model: In a syngeneic breast cancer model, this compound alone and in combination with paclitaxel inhibited primary tumor growth and significantly reduced lung metastasis.[7]

-

Blood-Brain Barrier Penetration: this compound achieves a brain-to-plasma concentration ratio of 0.23, indicating significant penetration of the murine blood-brain barrier, a crucial attribute for treating brain cancers like glioblastoma.[2][7]

Experimental Protocols

Western Blotting for MET Phosphorylation

To assess the inhibition of MET signaling, glioblastoma stem cells (GSC17 and GSC267) were treated with varying concentrations of this compound.[9] Following treatment, cells were stimulated with 40 ng/mL of hepatocyte growth factor (HGF) for 10 minutes to induce MET phosphorylation.[9] Cell lysates were then collected, and proteins were separated by SDS-PAGE. Western blotting was performed using primary antibodies against total MET and phosphorylated MET (pMET).[9] The blots were then incubated with secondary antibodies and visualized to determine the dose-dependent inhibition of HGF-stimulated MET phosphorylation by this compound.[9]

Cell Viability Assays

Cell viability was quantified using a resazurin-based assay.[7] Cells were seeded in 96-well or 384-well plates at densities ranging from 625 to 10,000 cells per well, depending on the cell line.[7] After allowing the cells to adhere, they were treated with various concentrations of this compound. The plates were incubated for 72 hours. Subsequently, resazurin was added to each well, and after a further incubation period, fluorescence was measured (excitation at 540 nm, emission at 600 nm) to quantify the number of viable cells.[7]

In Vivo Glioblastoma Xenograft Mouse Models

Female athymic nude mice were used for the in vivo studies.[9] Human glioblastoma stem cells (GSC11 or GSC17) were implanted subcutaneously into the flanks of the mice.[9] When tumors reached a specified volume, mice were randomized into four treatment groups: (1) control (vehicle), (2) bevacizumab alone (5 mg/kg, intraperitoneally, twice weekly), (3) this compound alone (30 mg/kg, oral gavage, daily), and (4) this compound combined with bevacizumab.[9] Tumor volumes were measured regularly using calipers. For survival studies, mice were monitored until they reached a predetermined endpoint (e.g., tumor size, body condition).[9] At the end of the experiments, tumors were harvested for further analysis, including immunofluorescence staining for markers of angiogenesis (CD31), mesenchymal transition, and monocyte infiltration (TIE2/F4/80).[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Deciphera Pharmaceuticals Announces Initiation of Phase 1 Cancer Trial for this compound (DCC-2701) MET/TIE2/VEGFR/TRK Kinase Inhibitor for Solid Tumors | Deciphera [deciphera.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Deciphera Pharmaceuticals Announces Study Results for this compound Demonstrating Inhibition of Tumor Growth and Invasiveness in Glioblastoma | Deciphera [deciphera.com]

Altiratinib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) engineered to address the complexity of cancer by targeting key drivers of tumor growth, invasion, and drug resistance within the tumor microenvironment (TME).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted effects on the TME, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

This compound was designed for balanced, spectrum-selective inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases.[2][3][4] This triple-targeted approach not only inhibits tumor cell proliferation and survival but also disrupts the critical crosstalk between cancer cells and the surrounding stromal and immune cells that collectively contribute to a permissive and protective TME.[3][5] By simultaneously blocking these three major signaling pathways, this compound offers a promising strategy to overcome both intrinsic and acquired resistance to conventional and targeted cancer therapies.[3][4]

Mechanism of Action: A Triad of Inhibition

This compound's unique therapeutic profile stems from its ability to concurrently inhibit three receptor tyrosine kinases pivotal to tumor progression and the modulation of the TME.

-

MET (Hepatocyte Growth Factor Receptor): The HGF/MET signaling axis is a well-established driver of tumor cell proliferation, survival, invasion, and metastasis.[3] Aberrant MET activation, through genetic alterations or paracrine/autocrine signaling within the TME, is implicated in numerous cancers.[3] this compound potently inhibits both wild-type and mutated forms of MET, disrupting these oncogenic signals.[2][4]

-

TIE2 (Angiopoietin Receptor): The angiopoietin-TIE2 pathway is a critical regulator of vascular stability and angiogenesis.[3] Within the TME, TIE2 is expressed on endothelial cells and a subpopulation of pro-angiogenic monocytes/macrophages known as TIE2-expressing monocytes (TEMs).[5][6] By inhibiting TIE2, this compound can disrupt tumor neovascularization and modulate the function of these pro-tumoral immune cells.[6]

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a hallmark of cancer.[5] Inhibition of this pathway is a clinically validated anti-cancer strategy. This compound's inhibition of VEGFR2 complements its anti-angiogenic effects through TIE2 blockade, offering a more comprehensive approach to disrupting tumor blood supply.[3]

The following diagram illustrates the interconnected signaling pathways targeted by this compound.

Quantitative Data: In Vitro Potency

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against its target kinases in both tumor and stromal cell lines. The following tables summarize key IC50 values reported in the literature.

Table 1: Inhibition of Kinase Phosphorylation in Tumor Cell Lines

| Cell Line | Cancer Type | Target Kinase | IC50 (nmol/L) | Reference |

| EBC-1 | Non-Small Cell Lung Cancer | MET | 0.85 | [3] |

| MKN-45 | Gastric Cancer | MET | 2.2 | [3] |

| U-87 MG | Glioblastoma | MET | 6.2 | [3] |

| KM-12 | Colorectal Cancer | TRKA | 1.4 | [7] |

Table 2: Inhibition of Kinase Phosphorylation in Endothelial Cells

| Cell Line | Cell Type | Stimulant | Target Kinase | IC50 (nmol/L) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | HGF | MET | 2.3 | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | ANG1 | TIE2 | 1.0 | [2] |

| EA.hy926 | Human Umbilical Vein Endothelial Cells | ANG1 | TIE2 | 2.6 | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | VEGF | VEGFR2 | 4.7 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on the tumor microenvironment. These protocols are based on standard laboratory procedures and can be adapted for specific research questions.

In Vivo Tumor Models

The antitumor activity of this compound is often evaluated in vivo using xenograft or syngeneic mouse models. Glioblastoma models, in particular, have been instrumental in demonstrating its efficacy.[6]

Experimental Workflow for In Vivo Glioblastoma Model

Protocol: Orthotopic Glioblastoma Xenograft Model

-

Cell Culture: Human glioblastoma stem-like cells (GSCs) are cultured in appropriate serum-free media supplemented with growth factors (e.g., EGF and bFGF).

-

Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null) are used to prevent graft rejection.

-

Intracranial Implantation:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

A burr hole is drilled in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).

-

A suspension of GSCs (e.g., 1 x 10^5 cells in 5 µL PBS) is slowly injected into the brain parenchyma at a specific depth (e.g., 3 mm).

-

-

Tumor Growth Monitoring: If cells are engineered to express luciferase, tumor growth can be monitored non-invasively by bioluminescence imaging.

-

Treatment: Once tumors are established, mice are randomized into treatment groups and dosed orally with this compound (e.g., daily or twice daily), a comparator agent, or vehicle control.

-

Endpoint Analysis:

-

Survival: Monitor animals daily and record survival data.

-

Tumor Analysis: At the experimental endpoint, animals are euthanized, and brains are harvested. Tumors can be fixed in formalin for immunohistochemistry or dissociated into single-cell suspensions for flow cytometry.

-

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue, providing insights into changes in the TME, such as angiogenesis and immune cell infiltration.

Protocol: IHC for Microvascular Density and Macrophage Infiltration

-

Tissue Preparation:

-

Fix harvested tumors in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on charged slides.

-

-

Antigen Retrieval: Deparaffinize sections and rehydrate. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a serum-based blocking solution.

-

Incubate with primary antibodies overnight at 4°C.

-

Microvascular Density: Anti-CD31 (PECAM-1) antibody.

-

Macrophage Infiltration: Anti-F4/80 (for mouse models) or Anti-CD68/CD163 (for humanized models or patient samples).

-

TIE2-Expressing Monocytes: Anti-TIE2 antibody.

-

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and coverslip the slides.

-

Acquire images using a brightfield microscope.

-

Quantify staining using image analysis software to determine the percentage of positive cells or vessel density.

-

Flow Cytometry

Flow cytometry allows for the quantification and characterization of various immune cell populations within the TME.

Protocol: Flow Cytometry for Tumor-Infiltrating Immune Cells

-

Tumor Dissociation:

-

Mince the fresh tumor tissue into small pieces.

-

Digest the tissue in a buffer containing enzymes such as collagenase and DNase I with agitation at 37°C.

-

Pass the cell suspension through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.

-

-

Immune Cell Isolation (Optional): Isolate leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS) for CD45+ cells.

-

Antibody Staining:

-

Resuspend cells in FACS buffer (PBS with BSA and sodium azide).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies. A representative panel for identifying TEMs and other myeloid cells might include:

-

CD45 (pan-leukocyte marker)

-

CD11b (myeloid marker)

-

F4/80 (macrophage marker)

-

Ly6G (neutrophil marker)

-

Ly6C (monocyte marker)

-

TIE2

-

-

Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using flow cytometry software. Gate on live, single, CD45+ cells to identify the immune infiltrate. Further gate on specific populations (e.g., CD11b+ F4/80+ TIE2+ cells) to quantify their abundance.

-

Cytokine Profiling

Multiplex immunoassays (e.g., Luminex) can be used to measure the levels of multiple cytokines and chemokines in tumor lysates or plasma, providing a snapshot of the inflammatory state of the TME.

Protocol: Multiplex Cytokine Assay

-

Sample Preparation:

-

Tumor Lysate: Homogenize snap-frozen tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Plasma: Collect whole blood in anticoagulant-containing tubes. Centrifuge to separate plasma.

-

-

Assay Procedure:

-

Perform the assay according to the manufacturer's instructions for the chosen multiplex panel (e.g., a panel including HGF, VEGF, angiopoietins, and various inflammatory cytokines).

-

Briefly, this involves incubating the sample with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

-

-

Data Acquisition and Analysis:

-

Read the plate on a Luminex or similar multiplex assay system.

-

Calculate cytokine concentrations based on standard curves using the instrument's software.

-

Conclusion

This compound's rational design as a balanced inhibitor of MET, TIE2, and VEGFR2 provides a powerful tool to combat cancer by targeting both the tumor cells and their supportive microenvironment.[2][3] Its demonstrated ability to inhibit tumor growth, invasion, and angiogenesis, while also modulating the immune landscape, underscores the potential of this multi-targeted approach.[5][6] The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other TME-modulating agents, facilitating the continued development of more effective cancer therapies.

References

- 1. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Altiratinib: A Multi-faceted Inhibitor of MET, TIE2, and VEGFR2 Pathways in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases critically involved in cancer progression, including MET, TIE2, and VEGFR2.[1][2][3][4] This balanced inhibitory profile offers a unique therapeutic strategy to simultaneously address tumor cell proliferation, invasion, angiogenesis, and the development of drug resistance.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on the MET, TIE2, and VEGFR2 signaling pathways, and detailed methodologies for key experimental assessments.

Mechanism of Action

This compound is a type II kinase inhibitor that stabilizes the inactive conformation of its target kinases by binding to the "switch control pocket".[3][4] This mode of binding contributes to its prolonged inhibitory activity.[2] By potently and simultaneously blocking the MET, TIE2, and VEGFR2 pathways, this compound disrupts key signaling axes that drive tumor growth, survival, and metastasis.

The MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is implicated in tumor cell proliferation, motility, and invasion.[1][2] Aberrant MET activation, through amplification or mutation, is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[1][2]

The TIE2 pathway, modulated by angiopoietins (ANG), plays a crucial role in angiogenesis and vascular stability.[1][2] TIE2 is also expressed on a subpopulation of pro-angiogenic macrophages (TIE2-expressing macrophages or TEMs), which contribute to the tumor microenvironment and resistance to anti-angiogenic therapies.[1]

The VEGFR2 pathway is a central regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

By concurrently inhibiting these three pathways, this compound has the potential to overcome resistance mechanisms that emerge from the crosstalk between these signaling networks.[1][2] For instance, resistance to anti-VEGF therapies can involve the upregulation of the MET and TIE2 pathways.[1][2]

Quantitative Data

The inhibitory activity of this compound against its target kinases has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition by this compound

| Kinase Target | IC50 (nM) |

| MET | 2.7[7] |

| MET (mutant isoforms) | 0.37 - 6[7] |

| TIE2 | 8[7] |

| VEGFR2 | 9.2[7] |

| TRKA | 0.85[2] |

| TRKB | 4.6[2] |

| TRKC | 0.83[2] |

| FLT3 | 9.3[7] |

Table 2: Cellular Inhibition of Phosphorylation by this compound

| Cell Line | Target | Stimulant | IC50 (nM) |

| EBC-1 (NSCLC) | MET | - | 0.85[2][7] |

| MKN-45 (Gastric Cancer) | MET | - | 2.2[2][7] |

| U-87 (Glioblastoma) | MET | Autocrine | 6.2[2][7] |

| GSC17 & GSC267 (Glioblastoma Stem Cells) | MET | HGF | Dose-dependent inhibition[1] |

| HUVEC | MET | HGF | 2.3[8] |

| HUVEC | TIE2 | ANG1 | 1.0[8] |

| EA.hy926 | TIE2 | ANG1 | 2.6[8] |

| HUVEC | VEGFR2 | VEGF | 4.7[8] |

| KM-12 (Colon Cancer) | TRKA | - | 1.4[8] |

| K562 | TRKA | NGF | 0.69[8] |

| SK-N-SH | TRKA | NGF | 1.2[8] |

Table 3: Inhibition of Cell Proliferation by this compound

| Cell Line | Cancer Type | IC50 (nM) |

| EBC-1 | NSCLC | Potent Inhibition[8] |

| MKN-45 | Gastric Cancer | Potent Inhibition[8] |

| KM-12 | Colon Cancer | 3.8[9] |

| MV-4-11 (FLT3-ITD) | Leukemia | 12[7] |

| A549, A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87 | Various | > 1,000[8] |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: MET Signaling Pathway Inhibition by this compound.

Caption: TIE2 and VEGFR2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the impact of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

-

Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used.[10]

-

Procedure:

-

Purified recombinant kinase (e.g., MET, TIE2, VEGFR2) is incubated with a specific substrate peptide and ATP in a reaction buffer.

-

Serial dilutions of this compound are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and a detection reagent containing a europium cryptate-labeled antibody specific for the phosphorylated substrate and a streptavidin-XL665 conjugate is added.

-

After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software such as Prism (GraphPad).

Cellular Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit the phosphorylation of target kinases within a cellular context.

Methodology:

-

Cell Lines: A variety of cell lines are used, including those with known MET amplification (e.g., EBC-1, MKN-45) or those that can be stimulated with specific ligands (e.g., HUVECs, glioblastoma stem cells).[1][2][8]

-

Procedure:

-

Cells are cultured to a suitable confluency and then serum-starved to reduce basal kinase activity.

-

Cells are pre-incubated with various concentrations of this compound for a specified time.

-

For ligand-inducible systems, cells are stimulated with the appropriate ligand (e.g., HGF for MET, ANG1 for TIE2, VEGF for VEGFR2) for a short period (e.g., 10 minutes).[1][8]

-

Cells are lysed, and protein concentrations are determined.

-

Phosphorylation of the target kinase is assessed by Western blotting or ELISA.

-

-

Western Blotting:

-

Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-MET).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is often stripped and re-probed for the total protein of the target kinase and a loading control (e.g., tubulin) to ensure equal loading.[1]

-

-

ELISA: A sandwich ELISA format can be used to quantify the amount of phosphorylated protein in the cell lysate.[11]

Cell Proliferation Assays

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

-

Procedure:

-

Cells are seeded in 96-well or 384-well plates at a predetermined density.[2]

-

After allowing the cells to attach, they are treated with a range of concentrations of this compound.

-

Cell viability is quantified using a resazurin-based assay (e.g., CellTiter-Blue) or other similar metabolic assays.[2][8] The fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used.[1][12]

-

Procedure:

-

Human cancer cells (e.g., glioblastoma stem cells, MKN-45) are implanted subcutaneously or orthotopically into the mice.[1][2]

-

Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, comparator drug, combination therapy).[1][12]

-

This compound is typically administered orally.

-

Tumor volume is measured regularly using calipers. For orthotopic models, tumor burden can be monitored by bioluminescence imaging.[13]

-

Animal survival is also monitored as a key endpoint.[1]

-

-

Pharmacodynamic Assessments: At the end of the study, tumors can be excised and analyzed for target modulation (e.g., levels of phosphorylated MET), cell proliferation markers (e.g., Ki-67), and markers of angiogenesis (e.g., CD31).[1][2]

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent inhibitor of the MET, TIE2, and VEGFR2 receptor tyrosine kinases, demonstrating a balanced inhibitory profile that translates into anti-tumor activity in preclinical models. Its ability to simultaneously block multiple key pathways involved in tumor growth, angiogenesis, and drug resistance provides a strong rationale for its clinical development in various cancers, particularly in settings where these pathways are dysregulated or contribute to therapeutic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other multi-targeted kinase inhibitors.

References

- 1. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Altiratinib's Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altiratinib (DCC-2701) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases implicated in cancer progression, including MET, TIE2, VEGFR2, and TRK kinases.[1] A critical attribute of this compound for the treatment of central nervous system (CNS) malignancies is its demonstrated ability to cross the blood-brain barrier (BBB). Preclinical studies have shown significant penetration of this compound into the CNS, a characteristic that is of considerable interest for the development of therapies for primary brain tumors, such as glioblastoma, and brain metastases.[2][3] This technical guide provides an in-depth overview of the available data on this compound's BBB penetration, its mechanism of action, and the experimental methodologies used to evaluate its CNS distribution.

Mechanism of Action and Therapeutic Rationale

This compound was designed to concurrently inhibit multiple signaling pathways crucial for tumor growth, angiogenesis, and resistance to therapy.[3] Its targets—MET, TIE2, and VEGFR2—are key players in tumor vascularization and cell proliferation.[3] The tropomyosin receptor kinases (TRKs) are also important targets, as alterations in these pathways are oncogenic drivers in a variety of tumors. By simultaneously blocking these pathways, this compound has the potential to overcome resistance mechanisms that can emerge when targeting a single pathway.

Targeted Signaling Pathways

The signaling cascades initiated by MET, TIE2, VEGFR2, and TRK are complex and interconnected. This compound's inhibitory action on these kinases disrupts downstream signaling, leading to reduced tumor cell proliferation, survival, and angiogenesis.

Quantitative Data on this compound's Activity and BBB Penetration

The following tables summarize the key quantitative data for this compound, including its in vitro potency against target kinases and its in vivo blood-brain barrier penetration.

In Vitro Kinase Inhibition

This compound demonstrates potent inhibition of its primary kinase targets in biochemical assays.

| Kinase Target | IC50 (nmol/L) |

| MET | 2.7 |

| TIE2 | 8.0 |

| VEGFR2 | 9.2 |

| TRKA | 0.85 |

| TRKB | 4.6 |

| TRKC | 0.83 |

| Table 1: In Vitro Inhibitory Activity of this compound Against Purified Kinase Domains. Data sourced from Smith et al., 2015.[4] |

Cellular Phosphorylation Inhibition

This compound effectively inhibits the phosphorylation of its target receptors in cellular assays.

| Cell Line | Target Phosphorylation | IC50 (nmol/L) |

| EBC-1 | MET | 0.85 |

| MKN-45 | MET | 2.2 |

| U-87 MG | MET | 6.2 |

| Table 2: Inhibition of MET Phosphorylation in Various Cancer Cell Lines. Data sourced from Smith et al., 2015.[4] |

In Vivo Blood-Brain Barrier Penetration

A key study in mice has quantified the extent of this compound's penetration into the central nervous system.

| Animal Model | Parameter | Value |

| Mouse | Brain:Plasma Ratio | 0.23 |

| Table 3: In Vivo Blood-Brain Barrier Penetration of this compound. This ratio indicates significant distribution of the compound into the brain tissue relative to plasma concentrations. Data sourced from Smith et al., 2015.[4] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Assessment of Blood-Brain Barrier Penetration in Mice